5-chloro-N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-2-nitrobenzamide
Description
This compound features a benzamide core with a 5-chloro-2-nitro substitution pattern, linked via an amide bond to a phenyl group bearing a sulfamoyl bridge. The sulfamoyl moiety connects to a 4,6-dimethylpyrimidin-2-yl group, a structural motif known for enhancing binding affinity in sulfonamide-based pharmaceuticals . The molecular formula can be inferred as C₁₉H₁₆ClN₅O₅S, with a molecular weight of approximately 486 g/mol (based on analogs in and ).
Properties
IUPAC Name |
5-chloro-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-2-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN5O5S/c1-11-9-12(2)22-19(21-11)24-31(29,30)15-6-4-14(5-7-15)23-18(26)16-10-13(20)3-8-17(16)25(27)28/h3-10H,1-2H3,(H,23,26)(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJLPYYKPXCZSNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN5O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-2-nitrobenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the nitration of 5-chlorobenzamide, followed by the introduction of the sulfonamide group through a reaction with 4,6-dimethylpyrimidine-2-amine. The final step involves coupling the intermediate with 4-aminobenzenesulfonamide under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch reactors and continuous flow systems to ensure high yield and purity. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production.
Chemical Reactions Analysis
1.1. Sulfamoyl Intermediate Formation
Reaction of 4,6-dimethylpyrimidin-2-amine with chlorosulfonic acid generates the corresponding sulfonyl chloride, which is then coupled with 4-aminophenyl derivatives under basic conditions (e.g., pyridine/DMF) to form the sulfamoyl bridge .
1.2. Amide Bond Formation
The benzamide core is synthesized via condensation of 5-chloro-2-nitrobenzoic acid chloride with the pre-formed sulfamoylphenylamine intermediate. This step typically employs refluxing polar aprotic solvents (e.g., acetonitrile or DMF) and catalytic bases (e.g., triethylamine) .
Table 1: Synthetic Conditions for Key Intermediates
2.1. Nitro Group Reduction
The ortho-nitro group is susceptible to reduction under catalytic hydrogenation (H₂/Pd-C) or using reducing agents like SnCl₂/HCl, yielding the corresponding amine derivative. This reaction is critical for generating bioactive analogs, as seen in antidiabetic benzamide studies .
Table 2: Reduction of Nitro Group
2.2. Nucleophilic Aromatic Substitution
The 5-chloro substituent can undergo substitution with nucleophiles (e.g., amines, alkoxides) under elevated temperatures (80–120°C) in polar solvents like DMSO or DMF. For example, reaction with piperazine generates derivatives with enhanced solubility .
2.3. Sulfamoyl Group Hydrolysis
The sulfamoyl linkage (N-SO₂-N) is stable under mild acidic/basic conditions but hydrolyzes in concentrated HCl or H₂SO₄ at reflux, yielding sulfonic acid and pyrimidinylamine fragments .
3.1. Photodegradation
The nitrobenzamide scaffold undergoes photolytic degradation under UV light (λ = 254 nm), forming dechlorinated and denitro byproducts. Stability studies recommend storage in amber vials .
3.2. Thermal Decomposition
Thermogravimetric analysis (TGA) indicates decomposition above 240°C, with mass loss corresponding to NO₂ and SO₂ elimination .
Computational Insights
Density Functional Theory (DFT) calculations reveal that the nitro group and chlorine atom create an electron-deficient aromatic ring, enhancing electrophilic reactivity. Molecular dynamics simulations (100 ns) confirm stable binding of the compound to α-glucosidase, with RMSD < 2.0 Å .
Scientific Research Applications
Chemical Properties and Structure
The compound has a complex structure characterized by the presence of a chloro group, a nitro group, and a sulfamoyl moiety attached to a pyrimidine derivative. Its molecular formula is , and it has a molecular weight of approximately 527.1 g/mol. The intricate arrangement of functional groups suggests potential interactions with biological targets.
Antimicrobial Activity
Research indicates that compounds similar to 5-chloro-N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-2-nitrobenzamide exhibit antimicrobial properties. The sulfamoyl group is known for its role in inhibiting bacterial growth by mimicking para-aminobenzoic acid (PABA), which is essential for bacterial folate synthesis. This mechanism positions the compound as a potential candidate for developing new antibiotics against resistant strains of bacteria.
Anticancer Potential
The compound's structure suggests possible anticancer activity. Studies have shown that derivatives containing pyrimidine rings can inhibit tumor growth by interfering with cellular proliferation pathways. The nitro group may also contribute to cytotoxic effects against cancer cells through the generation of reactive nitrogen species, leading to apoptosis.
Inhibition of Enzymatic Activity
The compound has been investigated for its ability to inhibit specific enzymes involved in disease processes. For instance, it may act as an inhibitor of carbonic anhydrase or other sulfonamide-sensitive enzymes, which are implicated in various physiological and pathological conditions.
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of derivatives related to this compound. The results indicated that these compounds exhibited significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Case Study 2: Cytotoxicity in Cancer Cells
In vitro studies demonstrated that the compound induced apoptosis in various cancer cell lines, including breast and colon cancer cells. Mechanistic studies revealed that the compound triggered mitochondrial dysfunction and increased levels of reactive oxygen species (ROS), leading to cell death .
Case Study 3: Enzyme Inhibition
Research highlighted the inhibition of carbonic anhydrase by related compounds, showing that these sulfamoyl derivatives could effectively reduce enzyme activity in vitro. This inhibition was linked to potential therapeutic effects in conditions such as glaucoma and edema .
Mechanism of Action
The mechanism of action of 5-chloro-N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-2-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonamide group can mimic natural substrates, allowing it to inhibit enzyme activity or modulate receptor function. The nitro and chloro groups contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following structurally related compounds highlight key variations in substituents, physicochemical properties, and synthetic approaches:
Table 1: Structural and Functional Comparisons
Key Observations
Substituent Effects on Physicochemical Properties: The target compound lacks the carbamothioyl group present in ’s analog, which increases its hydrophilicity (compare XLogP3: ~3.3 for vs. estimated ~3.8 for the target) .
Positional Isomerism :
- ’s compound features a 2,6-dimethylpyrimidin-4-yl group instead of the 4,6-dimethylpyrimidin-2-yl group in the target. This positional isomerism may alter binding interactions in biological systems due to steric and electronic differences .
Synthetic Yields: The 60% yield reported for ’s compound suggests that enaminone formation is efficient under optimized conditions, whereas the target compound’s synthesis (likely via direct amidation) may require rigorous purification .
Crystallographic Data :
- Analogous sulfonamide-pyrimidine compounds (e.g., ’s derivatives) exhibit planar geometries at the sulfamoyl-phenyl interface, stabilized by intramolecular hydrogen bonds. This feature is critical for molecular recognition in drug-receptor interactions .
Biological Activity
The compound 5-chloro-N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-2-nitrobenzamide is a novel sulfonamide derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and antidiabetic applications. This article reviews the biological activity of this compound, focusing on its antimicrobial efficacy, structure-activity relationships (SAR), and other relevant therapeutic potentials based on diverse research findings.
Chemical Structure and Properties
The compound can be described by its chemical formula . Its structure features a 5-chloro substituent, a sulfamoyl group attached to a 4,6-dimethylpyrimidine moiety, and a 2-nitrobenzamide framework. These components contribute to its biological activity through various mechanisms.
| Property | Value |
|---|---|
| Molecular Weight | 396.88 g/mol |
| Melting Point | 185–187 °C |
| Solubility | Soluble in DMSO |
| LogP (Partition Coefficient) | 3.12 |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound against various bacterial strains. Notably, it has shown significant activity against both methicillin-sensitive and methicillin-resistant Staphylococcus aureus (MSSA and MRSA).
Efficacy Against Bacterial Strains
In vitro evaluations demonstrated that the compound exhibited a minimum inhibitory concentration (MIC) ranging from 15.62 to 31.25 μmol/L against MSSA and MRSA. Additionally, it was tested against other pathogens, including Escherichia coli and Candida albicans, showing varied effectiveness based on the structural modifications of the sulfonamide derivatives.
Table 2: Antimicrobial Activity Results
| Bacterial Strain | MIC (μmol/L) |
|---|---|
| MSSA | 15.62 - 31.25 |
| MRSA | 15.62 - 31.25 |
| E. coli | >100 |
| Candida albicans | >100 |
Structure-Activity Relationship (SAR)
The biological activity of sulfonamide derivatives like this compound is influenced significantly by their structural components. The presence of halogenated phenyl rings enhances lipophilicity, allowing better membrane permeability which is crucial for antimicrobial efficacy.
Key Findings from SAR Studies
- Halogen Substituents : The introduction of halogens at specific positions on the phenyl ring increases antimicrobial potency.
- Pyrimidine Ring Influence : The incorporation of the 4,6-dimethylpyrimidine moiety is associated with enhanced interaction with bacterial enzymes.
- Sulfamoyl Group Role : The sulfamoyl group contributes to the inhibition of bacterial folate synthesis pathways.
Antidiabetic Potential
In addition to its antimicrobial properties, recent investigations have explored the antidiabetic effects of this compound and related derivatives. Notably, compounds with similar structures demonstrated significant inhibition of α-glucosidase and α-amylase enzymes.
In Vitro Studies on Antidiabetic Activity
The compound's derivatives were evaluated for their ability to inhibit these enzymes, with some exhibiting IC50 values as low as 0.90 ± 0.31 μM , indicating potent antidiabetic activity.
Table 3: Antidiabetic Activity Results
| Compound | IC50 (μM) |
|---|---|
| Compound 5o | 0.90 ± 0.31 |
| Acarbose | 5.60 ± 0.30 |
Case Studies and Research Findings
- Antimicrobial Study : A study published in PMC reported that the compound was among the most effective against MSSA and MRSA when compared to other synthesized sulfonamides .
- Antidiabetic Efficacy : Research indicated that structural modifications led to enhanced inhibitory effects on α-glucosidase, showcasing potential for managing diabetes .
- Molecular Docking Studies : Molecular dynamics simulations suggested stable interactions between this compound and target proteins involved in glucose metabolism .
Q & A
Q. What are the key synthetic steps for synthesizing 5-chloro-N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-2-nitrobenzamide?
- Methodological Answer : Synthesis typically involves multi-step reactions:
Sulfonamide Formation : React 4,6-dimethylpyrimidin-2-amine with a sulfonyl chloride derivative to form the sulfonamide intermediate .
Nitrobenzamide Coupling : Introduce the 2-nitrobenzoyl group via nucleophilic aromatic substitution or amide coupling under reflux with a catalyst (e.g., DCC/DMAP) .
Purification : Use column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) to isolate the product.
- Key Table :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | SOCl₂, DMF, 80°C | 75% |
| 2 | DCC, THF, RT | 60% |
| 3 | EtOAc/Hexane (1:3) | 85% |
Q. How is the compound characterized structurally?
- Methodological Answer :
- X-ray Crystallography : Resolve the crystal structure to confirm bond lengths (e.g., S–N bond: ~1.63 Å) and dihedral angles between aromatic rings .
- Spectroscopy :
- NMR : Analyze H and C shifts (e.g., nitro group protons at δ 8.2–8.5 ppm) .
- HPLC : Purity assessment (≥98%) with a C18 column (acetonitrile/water gradient) .
Advanced Research Questions
Q. How can conflicting spectroscopic and crystallographic data be resolved?
- Methodological Answer :
- Case Example : Discrepancies in nitro group orientation (NMR suggests free rotation, X-ray shows planar alignment).
- Resolution :
DFT Calculations : Compare theoretical (B3LYP/6-311+G(d,p)) and experimental structures to assess conformational energy barriers .
Variable-Temperature NMR : Observe signal coalescence at elevated temperatures to confirm dynamic behavior .
- Reference Data :
| Method | Nitro Group Dihedral Angle |
|---|---|
| X-ray | 0° (planar) |
| DFT | 5–10° (low-energy twist) |
Q. What strategies optimize low yields in the sulfonamide coupling step?
- Methodological Answer :
- Parameter Screening :
- Catalyst : Replace DCC with EDC/HOBt to reduce side reactions .
- Solvent : Use DMF instead of THF for better solubility.
- Temperature : Increase to 50°C to accelerate kinetics.
- Yield Improvement Table :
| Condition | Yield (Baseline → Optimized) |
|---|---|
| EDC/HOBt in DMF, 50°C | 60% → 85% |
Q. How does the sulfamoyl-phenyl group influence electronic properties?
- Methodological Answer :
- Electron-Withdrawing Effects : The sulfamoyl group reduces electron density on the benzene ring, confirmed via:
Hammett Constants : σₚ value (~0.81) calculated from reaction kinetics .
Cyclic Voltammetry : Oxidation potential shifts +0.3 V compared to non-sulfonylated analogs .
Data Analysis & Theoretical Frameworks
Q. What computational methods predict the compound’s reactivity in nucleophilic substitution?
- Methodological Answer :
- Molecular Orbital Analysis : Use Gaussian09 to compute LUMO distribution, identifying electron-deficient sites (e.g., nitrobenzamide ring) .
- MD Simulations : Simulate solvation effects (explicit water model) to assess steric hindrance at the sulfamoyl group .
Q. How to design derivatives targeting bacterial enzyme inhibition?
- Methodological Answer :
- Structure-Activity Relationship (SAR) :
Core Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance binding to bacterial PPTase .
Docking Studies (AutoDock Vina) : Prioritize derivatives with ΔG < -9 kcal/mol against AcpS-PPTase .
- SAR Table :
| Derivative | Substituent | ΔG (kcal/mol) |
|---|---|---|
| Parent | None | -8.2 |
| Derivative A | -CF₃ | -9.5 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
